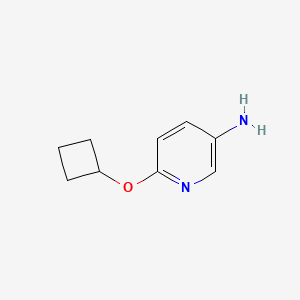

6-Cyclobutoxypyridin-3-amine

Cat. No. B8746544

M. Wt: 164.20 g/mol

InChI Key: JRBXTNBZQGKGBX-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08071768B2

Procedure details

A flask containing 10% w/w Pd/C (485 mg) was gently flushed with argon while slowly adding MeOH (50 mL) along the sides of the flask, followed by the addition in ˜5 mL portions of a solution of 2-cyclobutoxy-5-nitro-pyridine (4.85 g, 25 mmol), as prepared in the previous step, in MeOH (30 mL). (Caution: Large scale addition of volatile organics to Pd/C in the presence of air can cause fire.) The flask was then evacuated one time and stirred under H2 balloon pressure for 2 h at rt. The reaction was then filtered, and the clear amber filtrate was concentrated, taken up in toluene (2×50 mL) to remove residual MeOH, and concentrated under reduced pressure to provide the crude title compound as a translucent dark brown oil with a faint toluene smell (4.41 g, “108%” crude yield). 1H NMR (300 MHz, CDCl3) δ 7.65 (d, J=3.0 Hz, 1H), 7.04 (dd, J=8.71 and 2.96 Hz, 1H), 6.55 (d, J=8.74 Hz, 1H), 5.04 (m, 1H), 2.42 (m, 2H), 2.10 (m, 2H), 1.80 (m, 1H), 1.66 (m, 1H). LC-MS (ESI): calcd mass 164.1, found 165.2 (MH+).

Identifiers

|

REACTION_CXSMILES

|

[CH:1]1([O:5][C:6]2[CH:11]=[CH:10][C:9]([N+:12]([O-])=O)=[CH:8][N:7]=2)[CH2:4][CH2:3][CH2:2]1.C1(C)C=CC=CC=1>CO.[Pd]>[CH:1]1([O:5][C:6]2[N:7]=[CH:8][C:9]([NH2:12])=[CH:10][CH:11]=2)[CH2:2][CH2:3][CH2:4]1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

4.85 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(CCC1)OC1=NC=C(C=C1)[N+](=O)[O-]

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Step Three

|

Name

|

|

|

Quantity

|

30 mL

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Step Four

|

Name

|

|

|

Quantity

|

485 mg

|

|

Type

|

catalyst

|

|

Smiles

|

[Pd]

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

[Pd]

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirred under H2 balloon pressure for 2 h at rt

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was gently flushed with argon while slowly adding MeOH (50 mL) along the sides of the flask

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

) The flask was then evacuated one time

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The reaction was then filtered

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

the clear amber filtrate was concentrated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove residual MeOH

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated under reduced pressure

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to provide the crude title compound as a translucent dark brown oil

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |